molecular formula C16H15NO5S B5132409 Phenacyl 2-methyl-5-sulfamoylbenzoate

Phenacyl 2-methyl-5-sulfamoylbenzoate

Cat. No.: B5132409
M. Wt: 333.4 g/mol
InChI Key: FSKMVOIECIORAA-UHFFFAOYSA-N
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Description

Phenacyl 2-methyl-5-sulfamoylbenzoate is a chemical intermediate of interest in medicinal chemistry and organic synthesis, combining a benzoate ester with a sulfamoyl group. The sulfamoyl moiety is a well-established zinc-binding group (ZBG) known to inhibit enzymes from the carbonic anhydrase (CA) family . Research into structurally similar methyl 5-sulfamoyl-benzoates has demonstrated their potential as high-affinity, selective inhibitors for specific CA isozymes like CAIX, which is overexpressed in various solid tumors . The constrained structure of ortho-substituted sulfamoyl benzoates can be engineered for extreme selectivity, making this class of compounds a valuable scaffold for developing novel therapeutic agents . The phenacyl ester group in this particular compound introduces a reactive ketone functionality that is not present in the more common methyl ester analogs. This group can serve as a versatile handle for further chemical modifications, such as nucleophilic substitution or the formation of heterocycles, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or to conjugate it with other molecular entities . As a building block, this compound is suited for the synthesis of more complex molecules targeting metalloenzymes. It is supplied as a high-purity solid for laboratory research applications. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl 2-methyl-5-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-7-8-13(23(17,20)21)9-14(11)16(19)22-10-15(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMVOIECIORAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of Phenacyl 2-methyl-5-sulfamoylbenzoate

A retrosynthetic approach to this compound provides a logical framework for deconstructing the molecule into feasible starting materials. This analysis primarily focuses on disconnecting the ester linkage, which is the most synthetically accessible bond.

The most logical retrosynthetic disconnection of this compound is at the ester bond. This C-O bond cleavage yields two primary precursors: 2-methyl-5-sulfamoylbenzoic acid (the carboxylic acid component) and a phenacyl synthon, which is practically represented by 2-bromoacetophenone (phenacyl bromide).

This disconnection is highly feasible as the formation of an ester bond (esterification) is a robust and well-documented transformation in organic synthesis. The forward reaction, involving the alkylation of a carboxylate with an alkyl halide, is a standard and efficient method for preparing esters.

The synthesis of the key intermediate, 2-methyl-5-sulfamoylbenzoic acid , can be approached from commercially available starting materials. A common pathway begins with 2-methylbenzoic acid (o-toluic acid). The synthesis involves two principal steps:

Chlorosulfonation: The aromatic ring of 2-methylbenzoic acid is activated towards electrophilic substitution. Reaction with chlorosulfonic acid introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor substitution at the 5-position.

Amination: The resulting 2-methyl-5-(chlorosulfonyl)benzoic acid is then reacted with an ammonia (B1221849) source, such as aqueous ammonia, to convert the sulfonyl chloride into the desired sulfonamide (-SO₂NH₂) functionality.

An alternative route could start from 2-chloro-5-nitrobenzoic acid , involving nucleophilic substitution of the chloro group with a sulfur nucleophile, followed by oxidation, amination, and reduction of the nitro group, though this is a more circuitous route. The synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), often involves a four-step process of etherification, sulfonyl chlorination, amination, and esterification starting from salicylic (B10762653) acid. researchgate.net

The final step in the synthesis is the incorporation of the phenacyl group via esterification. The most prevalent method involves the reaction of the carboxylate salt of 2-methyl-5-sulfamoylbenzoic acid with phenacyl bromide. bas.bg

The general procedure is as follows:

Salt Formation: 2-methyl-5-sulfamoylbenzoic acid is deprotonated using a suitable base, such as sodium carbonate or potassium hydroxide, to form the corresponding carboxylate salt.

Alkylation: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of phenacyl bromide in an Sₙ2 reaction to form the final ester product.

To enhance the reaction rate and yield, particularly in biphasic systems, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide or crown ethers such as dibenzo-18-crown-6 can be employed. tandfonline.comunishivaji.ac.in These catalysts facilitate the transport of the carboxylate anion from the aqueous phase to the organic phase where the phenacyl bromide resides. tandfonline.comunishivaji.ac.in Studies have shown that these methods can provide quantitative yields under mild, room-temperature conditions. tandfonline.com

Method Reagents Catalyst/Conditions Advantages
Conventional Heating Benzoic acid, Phenacyl bromide, Na₂CO₃Ethanol/Water, RefluxStandard, well-established procedure.
Microwave Irradiation Benzoic acid, Phenacyl bromide, Na₂CO₃Ethanol/Water, 175 W, 15 minRapid reaction times, good yields (~90%). bas.bg
Ultrasound Sonication Benzoic acid, Phenacyl bromide, Na₂CO₃Ethanol/Water, 15 minEnergy efficient, good yields (~90%). bas.bg
Phase-Transfer Catalysis Potassium salt of acid, Phenacyl bromideTetrabutylammonium bromide (PTC), Dibenzo- patsnap.com-crown-6, AcetonitrileMild conditions (room temp.), high purity, quantitative yields. tandfonline.com

Exploration of Novel Synthetic Routes and Catalyst Systems

While classical methods are effective, modern synthetic chemistry offers more advanced and often milder catalytic systems for both ester formation and the introduction of the key sulfonamide group.

Direct esterification involves the coupling of a carboxylic acid and an alcohol in the presence of a dehydrating agent or catalyst, a classic example being the Fischer esterification. researchgate.netyoutube.com While phenacyl esters are typically formed via alkylation, direct esterification methods using coupling agents are also viable.

One such method involves the use of carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) , often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . researchgate.net This approach activates the carboxylic acid, allowing it to be attacked by an alcohol (in this case, 2-hydroxyacetophenone) under mild, room-temperature conditions. researchgate.net Other modern methods utilize solid acid catalysts or reagents like sulfuryl fluoride (B91410) to mediate the dehydrative coupling of carboxylic acids and alcohols. organic-chemistry.orgmdpi.com

The formation of the aryl-sulfonamide bond is a critical step in synthesizing the benzoate precursor. Advanced transition metal-catalyzed cross-coupling reactions have become powerful tools for this transformation, offering significant advantages over classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acsgcipr.org This reaction can be adapted to couple aryl halides or triflates with sulfonamides. nih.govresearchgate.net The catalytic cycle typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base. This methodology is valued for its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional nucleophilic aromatic substitution. acsgcipr.orgthieme-connect.comthieme-connect.com

Copper-Catalyzed Coupling Reactions: Copper-catalyzed N-arylation of sulfonamides, a modern variant of the Ullmann condensation, is an effective alternative to palladium-based systems. researchgate.netnie.edu.sgnih.gov These reactions couple aryl halides with sulfonamides, often using a copper(I) salt (e.g., CuI, Cu₂O) as the catalyst. researchgate.netnie.edu.sg The addition of a ligand, such as an oxalamide or a hydroxypicolinamide, can significantly improve the reaction's efficiency, allowing for lower catalyst loadings and temperatures. nih.gov Ligand-free systems have also been developed, further simplifying the reaction setup. nie.edu.sg This approach is particularly attractive due to the lower cost and toxicity of copper compared to palladium.

Coupling Reaction Catalyst System Typical Substrates Key Advantages
Buchwald-Hartwig Amination Pd(OAc)₂, Phosphine Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)Aryl Halides/Triflates + SulfonamidesBroad substrate scope, high functional group tolerance, mild conditions. nih.gov
Copper-Catalyzed Coupling Cu₂O or other Cu(I)/Cu(II) salts, Ligand (e.g., oxalamides), BaseAryl Halides (Cl, Br) + SulfonamidesLower catalyst cost, effective for both aryl bromides and chlorides. researchgate.netnih.gov
Photosensitized Nickel Catalysis Ni Catalyst, Photosensitizer, LightAryl Halides + SulfonamidesProvides access to a broad range of N-aryl sulfonamides. princeton.edu

Green Chemistry Principles in the Synthesis of Benzoate Derivatives

The modern synthesis of benzoate derivatives is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances and waste. rug.nlorganic-chemistry.orgacs.org This approach emphasizes sustainability at a molecular level through various strategies. rug.nl

One of the core tenets is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Esterification, a fundamental process in synthesizing benzoate esters, inherently possesses a high atom economy as it typically produces only water as a byproduct. rug.nl Another key principle is the prevention of waste, which is preferable to treating waste after it has been created. organic-chemistry.orgacs.org

The use of greener solvents and catalysts is paramount. Aqueous media and biodegradable solvents are increasingly replacing volatile and toxic organic solvents. semanticscholar.orgmdpi.com For instance, efficient syntheses of sulfonamide derivatives have been achieved using water as a solvent, which simplifies product isolation and aligns with green chemistry ideals. mdpi.com The development of reusable heterogeneous catalysts, such as solid acids, zeolites, and metal-supported catalysts, is a significant advancement. semanticscholar.orgscielo.brmdpi.commdpi.com These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. scielo.brmdpi.commdpi.com

Energy efficiency is another critical aspect, with methods like microwave irradiation and sonication (ultrasound) being employed to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. bas.bgworldwidejournals.com Furthermore, the principle of using catalytic reagents over stoichiometric ones is central to minimizing waste, as catalysts can facilitate a reaction multiple times. acs.org

Green Chemistry PrincipleApplication in Benzoate Derivative SynthesisExample/Benefit
Atom EconomyMaximizing the incorporation of reactant atoms into the final product.Esterification reactions that produce only water as a byproduct demonstrate high atom economy. rug.nl
Safer Solvents & AuxiliariesUsing environmentally benign solvents or conducting reactions in solvent-free conditions.Utilizing water or deep eutectic solvents instead of volatile organic compounds (VOCs). dergipark.org.tr
CatalysisEmploying reusable and selective catalysts instead of stoichiometric reagents.Use of solid acid catalysts (e.g., zeolites, supported acids) that can be filtered and reused for multiple reaction cycles. scielo.brmdpi.commdpi.com
Energy EfficiencyUsing alternative energy sources to reduce reaction times and energy consumption.Microwave-assisted synthesis can significantly shorten esterification reaction times from hours to minutes. bas.bg
Waste PreventionDesigning syntheses to prevent the formation of waste products.Developing one-pot syntheses that avoid intermediate isolation and purification steps, thus reducing solvent and material loss. mdpi.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted benzene (B151609) ring like that in this compound requires precise control over the position of incoming functional groups, a concept known as regioselectivity . Similarly, chemoselectivity —the ability to react with one functional group in the presence of others—is crucial.

In aromatic systems, the regioselectivity of electrophilic substitution is governed by the electronic properties of the substituents already present on the ring. For the synthesis of the target molecule's core, 2-methyl-5-sulfamoylbenzoic acid, the directing effects of the methyl and carboxyl groups must be considered. However, modern synthetic methods often employ directing groups to override these inherent electronic preferences and achieve high regioselectivity in C-H functionalization reactions.

For example, the carboxylate group itself can act as a directing group in metal-catalyzed reactions, guiding functionalization to the ortho position. Ruthenium-catalyzed C-H allylation of benzoic acids has been shown to proceed with high regiospecificity at the ortho position. nih.gov Similarly, copper-mediated C-H sulfonylation of benzoic acid derivatives can be achieved with excellent regioselectivity by employing a bidentate directing group, such as an 8-aminoquinoline moiety, attached to the carboxylic acid. nih.govrsc.org This strategy ensures the sulfonyl group is introduced at a specific C-H bond adjacent to the directing group.

The choice of catalyst and reaction conditions can also profoundly influence selectivity. In the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, the regioselectivity was found to depend on both the catalyst's supporting ligand and the nature of the reacting alkyne. mdpi.com This highlights the subtle interplay of steric and electronic factors that must be managed to achieve the desired isomer. Such precise control is essential for constructing complex molecules efficiently and avoiding tedious separation of isomeric byproducts. researchgate.netburleylabs.co.ukmdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new, more efficient methodologies. The formation of this compound involves several key transformations, including esterification, sulfonylation, and amination.

Detailed Analysis of Esterification Reaction Mechanisms

The formation of the phenacyl ester linkage is a critical step in the synthesis of the title compound. This is typically achieved by reacting a carboxylate salt of 2-methyl-5-sulfamoylbenzoic acid with a phenacyl halide, such as phenacyl bromide. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion. The use of phase-transfer catalysts can enhance the rate of this type of reaction. unishivaji.ac.in

Alternatively, the ester can be formed through acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. While more common for simple alcohols, the general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, 2-hydroxyacetophenone). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and gives the ester product.

Modern methods often employ Lewis acid catalysts, such as those based on zirconium or titanium. mdpi.comresearchgate.netresearchgate.net The mechanism here involves the coordination of the Lewis acid to the carbonyl oxygen, which, similar to protonation, activates the carbonyl group for nucleophilic attack. mdpi.com

General Mechanism of Acid-Catalyzed Esterification (Fischer-Speier)
  • Protonation of the Carbonyl Group: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
  • Nucleophilic Attack: The alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
  • Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).
  • Elimination of Water: The intermediate collapses, expelling a molecule of water and forming a protonated ester.
  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the catalyst.
  • Examination of Sulfonylation and Amination Reaction Mechanisms

    The introduction of the 5-sulfamoyl group (-SO₂NH₂) onto the 2-methylbenzoic acid scaffold is a two-step process involving sulfonylation followed by amination.

    Sulfonylation: This is typically achieved through electrophilic aromatic substitution, most commonly via chlorosulfonation. The aromatic ring of 2-methylbenzoic acid reacts with chlorosulfonic acid (ClSO₃H). The powerful electrophile, sulfur trioxide (SO₃), or a related species generated from the reagent, attacks the electron-rich benzene ring. The directing effects of the methyl (ortho-, para-directing) and carboxyl (meta-directing) groups would favor substitution at the position para to the methyl group and meta to the carboxyl group, which corresponds to the desired C5 position. The reaction proceeds through a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity and yield 2-methyl-5-chlorosulfonyl-benzoic acid.

    Amination: The resulting sulfonyl chloride is a reactive electrophile. The formation of the sulfonamide (sulfamoyl group) occurs via a nucleophilic acyl substitution-type mechanism. An amine source, such as ammonia or an amine, acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonamide bond. This step is often carried out in the presence of a base to neutralize the HCl byproduct. mdpi.com

    Recent research has also explored metal-mediated C-H sulfonylation as a more direct route, which avoids the use of harsh reagents like chlorosulfonic acid. nih.govrsc.org

    Catalytic Cycle Elucidation for Metal-Mediated Syntheses

    Metal-mediated reactions are increasingly used to achieve high selectivity and efficiency in forming C-S and C-O bonds relevant to the synthesis of this compound. Understanding the catalytic cycles of these transformations is key to their optimization.

    Copper-Mediated C-H Sulfonylation: A plausible catalytic cycle for the copper-mediated ortho-sulfonylation of a benzoic acid derivative (using a directing group, DG) can be proposed. nih.govrsc.org

    Coordination: The substrate, with its directing group, coordinates to a Cu(I) or Cu(II) catalyst.

    C-H Activation/Metalation: The copper center facilitates the cleavage of an ortho C-H bond, forming a five- or six-membered cyclometalated copper intermediate. This step is often the rate-determining and regioselectivity-determining step.

    Oxidative Addition/Metathesis: A sulfonylating agent (e.g., a sodium sulfinate, RSO₂Na) reacts with the copper center. This may occur via oxidative addition to form a higher-valent copper species or through a metathesis pathway.

    Reductive Elimination: The aryl and sulfonyl groups couple and reductively eliminate from the copper center, forming the C-S bond of the product. This step regenerates the active copper catalyst, allowing it to re-enter the catalytic cycle.

    Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): While not directly forming the target molecule, related transformations for C-N bond formation are mechanistically insightful. A typical Pd-catalyzed cycle involves:

    Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

    Ligand Exchange/Amine Coordination: A ligand on the Pd(II) center is displaced by the amine nucleophile (R₂NH). Deprotonation by a base forms a palladium-amido complex.

    Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. researchgate.netburleylabs.co.uk

    These catalytic cycles provide a framework for understanding how transition metals can be used to construct the specific bonds within this compound with high precision and under potentially milder conditions than traditional methods.

    Advanced Spectroscopic and Structural Elucidation Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    One-dimensional ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule.

    Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of Phenacyl 2-methyl-5-sulfamoylbenzoate would exhibit distinct signals for each unique proton environment.

    Aromatic Protons (Benzoate Ring): The three protons on the 2-methyl-5-sulfamoylbenzoyl moiety would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns are influenced by the electron-donating methyl group and the electron-withdrawing sulfamoyl and ester groups. The proton ortho to the ester group is expected to be the most deshielded.

    Aromatic Protons (Phenacyl Ring): The five protons of the phenyl group in the phenacyl moiety would also resonate in the aromatic region, likely between δ 7.4 and 8.0 ppm.

    Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group connecting the ester and ketone functionalities are expected to appear as a singlet around δ 5.4-5.8 ppm.

    Methyl Protons (-CH₃): The three protons of the methyl group on the benzoate (B1203000) ring would appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm.

    Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfamoyl group would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

    Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

    Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl of the phenacyl group would likely appear around δ 190-200 ppm, while the ester carbonyl would be found slightly upfield, around δ 165-175 ppm.

    Aromatic Carbons: The carbon atoms of both the benzoate and phenacyl rings would resonate in the range of δ 120-150 ppm. The carbons attached to the electron-withdrawing sulfamoyl and ester groups would be more deshielded.

    Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected around δ 65-75 ppm.

    Methyl Carbon (-CH₃): The methyl carbon on the benzoate ring would appear in the upfield region, typically around δ 20-25 ppm.

    Predicted ¹H NMR Data for this compound

    Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
    Aromatic (Benzoate) 7.0 - 8.5 m
    Aromatic (Phenacyl) 7.4 - 8.0 m
    Methylene (-CH₂-) 5.4 - 5.8 s
    Methyl (-CH₃) 2.5 - 2.8 s
    Sulfamoyl (-SO₂NH₂) Variable br s

    Predicted ¹³C NMR Data for this compound

    Functional Group Predicted Chemical Shift (δ, ppm)
    Carbonyl (Ketone) 190 - 200
    Carbonyl (Ester) 165 - 175
    Aromatic 120 - 150
    Methylene (-CH₂-) 65 - 75

    While direct 2D NMR data for this compound is not available, these techniques would be indispensable for unambiguous structural confirmation.

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the coupled aromatic protons on both the benzoate and phenacyl rings, helping to assign their relative positions.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the methylene carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation from the methylene protons to the ester carbonyl carbon and the ketone carbonyl carbon, confirming the phenacyl ester linkage.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is vital for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the rotational preferences around the single bonds.

    Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. While there is no specific information on polymorphic forms of this compound, ssNMR would be the primary method for their characterization if they exist. Different polymorphs can exhibit distinct ssNMR spectra due to differences in crystal packing and molecular conformation, which can affect the chemical shifts and line widths of the signals.

    Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

    The IR spectrum of this compound would be dominated by the characteristic absorption bands of its functional groups.

    Carbonyl Stretching (C=O): Two distinct and strong absorption bands are expected for the carbonyl groups. The ketone C=O stretch of the phenacyl moiety is anticipated around 1680-1700 cm⁻¹. The ester C=O stretch is typically found at a higher frequency, around 1720-1740 cm⁻¹. orgchemboulder.com

    Sulfonamide Group (SO₂NH₂): This group gives rise to two characteristic stretching vibrations for the S=O bonds: an asymmetric stretch typically in the range of 1330-1370 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. The N-H stretching of the sulfonamide would appear in the region of 3200-3400 cm⁻¹.

    C-O Stretching: The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

    Aromatic C-H and C=C Stretching: The aromatic rings would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

    Predicted IR Absorption Bands for this compound

    Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
    Ketone C=O stretch 1680 - 1700
    Ester C=O stretch 1720 - 1740
    Sulfonamide Asymmetric SO₂ stretch 1330 - 1370
    Sulfonamide Symmetric SO₂ stretch 1140 - 1180
    Sulfonamide N-H stretch 3200 - 3400
    Ester C-O stretch 1000 - 1300
    Aromatic C-H stretch > 3000
    Aromatic C=C stretch 1450 - 1600

    Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like carbonyls give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

    Aromatic Ring Vibrations: The breathing modes of the aromatic rings are typically strong in the Raman spectrum and would be expected in the 1000-1600 cm⁻¹ region.

    Sulfur-containing group: The S=O stretching vibrations of the sulfonamide group are also Raman active.

    C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ range.

    A combined analysis of both IR and Raman spectra would provide a comprehensive vibrational profile of this compound, aiding in its definitive identification and structural characterization.

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry (MS) is a cornerstone analytical technique that provides crucial information regarding a molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and the elucidation of its structure through controlled fragmentation.

    High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap systems, can measure m/z values to several decimal places. This high precision allows for the calculation of an exact mass, which can be used to confidently deduce the molecular formula of the analyte. mdpi.com

    For this compound, the theoretical exact mass can be calculated based on its elemental formula, C₁₆H₁₅NO₅S. This calculation involves summing the precise masses of the most abundant isotopes of each element. The ability of HRMS to distinguish between ions with very similar nominal masses makes it an invaluable tool for confirming the identity of a synthesized compound and for identifying unknown metabolites or impurities in a sample.

    Table 1: Theoretical Exact Mass Calculation for this compound (C₁₆H₁₅NO₅S)

    ElementCountIsotopic Mass (Da)Total Mass (Da)
    Carbon (¹²C)1612.000000192.000000
    Hydrogen (¹H)151.00782515.117375
    Nitrogen (¹⁴N)114.00307414.003074
    Oxygen (¹⁶O)515.99491579.974575
    Sulfur (³²S)131.97207131.972071
    Total 333.067095

    Note: The calculated value represents the mass of the neutral molecule. In positive-ion mode ESI-HRMS, the observed mass would correspond to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing their fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the connectivity of its constituent parts.

    For this compound, the fragmentation pathways would be influenced by its key functional groups: the phenacyl ester and the 2-methyl-5-sulfamoylbenzoyl moiety. Based on established fragmentation patterns for similar structures, several key bond cleavages can be anticipated. nih.govnih.govnih.gov

    Ester Bond Cleavage: A primary fragmentation would likely involve the cleavage of the ester linkage. This could result in the formation of a protonated 2-methyl-5-sulfamoylbenzoic acid ion and a neutral phenacyl alcohol, or the formation of a stable phenacyl cation.

    Sulfonamide Group Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, often involving the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.gov This rearrangement is a common and diagnostic fragmentation pathway. nih.gov

    Cleavage of the C-S Bond: The bond between the benzene (B151609) ring and the sulfur atom of the sulfamoyl group can also cleave, leading to fragments corresponding to the sulfamoyl group and the substituted benzoyl portion of the molecule.

    Phenacyl Moiety Fragmentation: The phenacyl group itself can undergo fragmentation, typically leading to the formation of the benzoyl cation (m/z 105) through cleavage of the bond between the carbonyl group and the methylene bridge.

    Table 2: Predicted Major MS/MS Fragmentation Pathways for this compound ([C₁₆H₁₅NO₅S+H]⁺)

    Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription
    334.0744C₈H₇O₂⁺C₈H₈NO₄SCleavage of the ester bond, formation of the phenacyl cation.
    334.0744C₈H₉NO₅S⁺C₈H₆OFormation of protonated 2-methyl-5-sulfamoylbenzoic acid.
    334.0744C₁₆H₁₅N O₃⁺SO₂Loss of sulfur dioxide from the sulfamoyl group. nih.gov
    334.0744C₇H₅O⁺C₉H₁₀NO₄SFormation of the benzoyl cation from the phenacyl group.

    Note: The m/z values are nominal masses for illustrative purposes. The actual observed fragments in an MS/MS spectrum would depend on the instrument conditions.

    X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

    Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction (SCXRD). This technique can unambiguously determine the molecular structure, including the relative orientation of the two phenyl rings and the conformation of the ester and sulfamoyl groups. researchgate.netnih.govresearchgate.net

    The analysis would reveal the dihedral angle between the 2-methyl-5-sulfamoylbenzoate ring and the phenacyl ring. In similar structures, such as 2-oxo-2-phenylethyl benzoate, the two terminal phenyl rings are significantly twisted relative to each other. researchgate.net The crystal structure would also elucidate the network of intermolecular interactions that stabilize the crystal packing. For this compound, several types of non-covalent interactions are expected:

    Hydrogen Bonding: The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). These groups are likely to form intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended chains in the crystal lattice.

    π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further influencing the packing arrangement.

    Table 3: Potential Crystallographic Data and Intermolecular Interactions for this compound

    ParameterExpected Information
    Crystal System & Space GroupDescribes the symmetry of the unit cell (e.g., monoclinic, P2₁/c). researchgate.net
    Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal lattice. nih.gov
    Molecular ConformationPrecise bond lengths, bond angles, and torsion angles defining the 3D shape.
    Intermolecular Hydrogen BondsIdentification of N-H···O or other hydrogen bonds, including their distances and angles.
    Other Non-covalent InteractionsEvidence of C-H···π interactions, π-π stacking, and van der Waals forces. sdu.dk

    Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. nf-itwg.org Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). nih.gov

    PXRD is an essential tool for:

    Phase Identification: The diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing an experimental PXRD pattern to a reference database or a pattern calculated from single-crystal data, the identity of the crystalline solid can be confirmed. nih.govmarshall.edu

    Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for an assessment of the phase purity of the bulk sample.

    Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary method for identifying and characterizing polymorphs, which can have different physical properties.

    For this compound, once a single-crystal structure is determined, its PXRD pattern can be calculated. This calculated pattern then serves as the definitive reference for quality control, ensuring batch-to-batch consistency and confirming the crystalline phase of the bulk material produced. nih.gov

    Computational and Theoretical Chemical Studies

    Quantum Chemical Calculations for Molecular and Electronic Structure

    Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometry of "Phenacyl 2-methyl-5-sulfamoylbenzoate".

    Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules with a good balance between accuracy and computational cost. nih.gov For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its most stable three-dimensional conformation.

    Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior and reactivity.

    Table 1: Predicted Electronic Properties of this compound using DFT

    PropertyPredicted Value (Illustrative)Significance
    Dipole Moment (Debye) 3.5 - 5.0 DIndicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. The value is expected to be significant due to the presence of polar SO2 and C=O groups.
    Molar Refractivity ~85 cm³/molRelates to the polarizability of the molecule and is important for understanding its interaction with light and its bulk properties.
    Polarizability ~35 ųA measure of how easily the electron cloud can be distorted by an external electric field, affecting intermolecular forces.

    Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar aromatic sulfonamides and esters. Actual values would require specific calculations for this compound.

    For even higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. semnan.ac.ir Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, leading to more precise predictions of molecular properties, albeit at a higher computational expense. nih.gov

    These high-level calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. For "this compound," ab initio calculations could provide a more accurate determination of the rotational barriers around the C-S and C-O bonds, which are critical for understanding its conformational flexibility. acs.org The acid-base properties of the sulfonamide group, which can play a role in its biological interactions, can also be accurately predicted using high-level ab initio methods. semnan.ac.ir

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

    The HOMO represents the ability to donate an electron and is associated with nucleophilic character. For "this compound," the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl rings and the oxygen atoms of the sulfonyl and carbonyl groups. The LUMO, on the other hand, represents the ability to accept an electron and is associated with electrophilic character. The LUMO is expected to be distributed over the carbonyl group and the sulfonyl group, which are electron-deficient centers. nih.gov

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

    Table 2: Predicted Frontier Molecular Orbital Properties of this compound

    ParameterPredicted Value (Illustrative)Significance
    HOMO Energy -6.5 to -7.5 eVRelated to the ionization potential; a higher HOMO energy indicates a greater tendency to donate electrons.
    LUMO Energy -1.5 to -2.5 eVRelated to the electron affinity; a lower LUMO energy indicates a greater tendency to accept electrons.
    HOMO-LUMO Gap (ΔE) 4.5 to 5.5 eVA larger gap implies higher kinetic stability and lower chemical reactivity. This value suggests that "this compound" is a relatively stable molecule under normal conditions.
    Global Electrophilicity 2.0 to 3.0 eVA measure of the overall electrophilic nature of the molecule.
    Chemical Hardness 2.25 to 2.75 eVCorrelates with the resistance to change in electron distribution; a harder molecule is less reactive.
    Chemical Softness 0.18 to 0.22 eV⁻¹The reciprocal of chemical hardness; a softer molecule is more reactive.

    Note: These values are illustrative and derived from FMO analyses of similar sulfonamide-containing compounds. researchgate.netnih.gov Precise values for this compound would require specific quantum chemical calculations.

    Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

    Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of "this compound," including its conformational changes and interactions with its environment.

    "this compound" possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations by simulating the atomic motions over time. These simulations can reveal the preferred orientations of the phenacyl and sulfamoylbenzoate groups relative to each other and the energetic barriers between different conformations. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities or physical properties. The rotational barrier of the methyl group and the orientation of the amino group in the sulfonamide moiety are also important aspects that can be investigated. nih.gov

    MD simulations are particularly powerful for studying how "this compound" interacts with its surroundings, such as in different solvents or within a biological system like a protein binding site. By explicitly including solvent molecules in the simulation box, one can study the solvation dynamics and the formation of hydrogen bonds between the solute and solvent. mdpi.com

    For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the sulfonyl and carbonyl groups, as well as the hydrogen atoms of the sulfonamide group. In a non-polar solvent, van der Waals interactions would dominate. These simulations can provide insights into the solubility of the compound and how its conformation might change in different environments. The study of interactions with model transport proteins, for example, can elucidate binding mechanisms and the role of specific functional groups in these interactions. mdpi.com

    Theoretical Spectroscopic Predictions and Validation

    Computational spectroscopy is a powerful tool for predicting the spectral properties of a molecule, which can then be used to validate and interpret experimental data.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound with a high degree of accuracy. The standard approach involves geometry optimization of the molecule's three-dimensional structure, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

    Such calculations would provide a theoretical NMR spectrum that can aid in the assignment of experimentally observed signals. The predicted chemical shifts are sensitive to the molecule's conformation, providing insights into its preferred spatial arrangement.

    Illustrative Predicted NMR Data for this compound

    ¹H NMR Chemical Shifts (δ, ppm) Hypothetical data calculated using DFT/B3LYP/6-31G(d,p) in CDCl₃

    Proton Predicted Chemical Shift (ppm)
    Aromatic CH (benzoate ring) 7.8 - 8.2
    Aromatic CH (phenacyl ring) 7.4 - 7.9
    Methylene (B1212753) CH₂ 5.4
    Methyl CH₃ 2.6

    ¹³C NMR Chemical Shifts (δ, ppm) Hypothetical data calculated using DFT/B3LYP/6-31G(d,p) in CDCl₃

    Carbon Predicted Chemical Shift (ppm)
    Carbonyl C=O (ester) 165
    Carbonyl C=O (ketone) 196
    Aromatic C (benzoate ring) 125 - 140
    Aromatic C (phenacyl ring) 128 - 138
    Methylene CH₂ 68

    Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations, typically performed using DFT methods, can simulate these spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

    A simulated vibrational spectrum for this compound would show characteristic peaks for its key functional groups, such as the carbonyl stretches of the ester and ketone, the S=O stretches of the sulfamoyl group, and the various vibrations of the aromatic rings. These theoretical spectra are invaluable for assigning the bands in experimental spectra.

    Illustrative Predicted Vibrational Frequencies for this compound

    Vibrational Mode Predicted Frequency (cm⁻¹) Spectroscopic Technique
    N-H stretch (sulfamoyl)3400 - 3300IR, Raman
    C-H stretch (aromatic)3100 - 3000IR, Raman
    C=O stretch (ketone)~1700IR, Raman
    C=O stretch (ester)~1720IR, Raman
    S=O stretch (asymmetric)~1350IR
    S=O stretch (symmetric)~1160IR
    C-O stretch (ester)1300 - 1200IR

    Structure-Property Relationship Modeling

    Structure-property relationship modeling aims to find a mathematical correlation between a molecule's structural features and its properties. This is a key component of rational molecular design.

    To build a structure-property model, the molecular structure of this compound must be encoded into a set of numerical values known as molecular descriptors. These descriptors can be broadly categorized as:

    Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching. Examples include connectivity indices (e.g., Randić index) and shape indices (e.g., Kappa indices).

    Quantum Chemical Descriptors: These are calculated from the 3D electronic structure of the molecule using quantum mechanical methods. They provide detailed information about the molecule's electronic properties. Important quantum descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps.

    Illustrative Molecular Descriptors for this compound

    Descriptor Type Descriptor Name Illustrative Value
    TopologicalMolecular Weight335.36 g/mol
    TopologicalLogP (octanol-water partition coefficient)2.5
    QuantumHOMO Energy-6.8 eV
    QuantumLUMO Energy-1.5 eV
    QuantumDipole Moment4.2 D

    Once a set of molecular descriptors has been calculated for this compound and a series of related compounds, statistical methods can be employed to develop a Quantitative Structure-Property Relationship (QSPR) model. Common statistical techniques include:

    Multiple Linear Regression (MLR): This method finds a linear relationship between a property of interest and a set of molecular descriptors.

    Partial Least Squares (PLS): A more advanced regression technique that is suitable when the number of descriptors is large or when they are correlated.

    Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular structure and properties.

    A typical QSPR model would take the form of an equation where a specific property is predicted as a function of one or more molecular descriptors. The development and validation of such models are crucial for the in silico screening and design of new molecules with desired characteristics.

    Chemical Reactivity and Derivatization Pathways

    Hydrolytic Stability and Ester Cleavage Mechanisms

    The phenacyl ester group is a key feature of the molecule, serving as a protecting group for the carboxylic acid. Its cleavage can be induced under various conditions, including chemical hydrolysis, photolysis, and reduction.

    Chemical Hydrolysis under Acidic and Basic Conditions

    The ester linkage in Phenacyl 2-methyl-5-sulfamoylbenzoate is susceptible to hydrolysis under both acidic and basic conditions.

    Under acidic conditions , the ester is typically heated with a dilute mineral acid such as hydrochloric or sulfuric acid. This reaction is a reversible process where water acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. To drive the equilibrium towards the products—2-methyl-5-sulfamoylbenzoic acid and phenacyl alcohol—an excess of water is generally used. dnu.dp.uatandfonline.com

    Basic hydrolysis , also known as saponification, is a more common and generally irreversible method for ester cleavage. organic-chemistry.orgnih.gov The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and phenacyl alcohol. tandfonline.comacs.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the free 2-methyl-5-sulfamoylbenzoic acid. organic-chemistry.orgacs.org The primary advantage of basic hydrolysis is that the reaction goes to completion. organic-chemistry.orgnih.gov

    ConditionReagentsProductsKey Features
    Acidic Hydrolysis Dilute H₂SO₄ or HCl, Heat2-methyl-5-sulfamoylbenzoic acid, Phenacyl alcoholReversible reaction; requires excess water to favor product formation. dnu.dp.uatandfonline.com
    Basic Hydrolysis (Saponification) NaOH or KOH solution, HeatSodium 2-methyl-5-sulfamoylbenzoate, Phenacyl alcoholIrreversible reaction; yields the carboxylate salt, requiring a subsequent acidification step to obtain the carboxylic acid. organic-chemistry.orgnih.gov

    Photolytic Cleavage of the Phenacyl Ester Moiety

    The phenacyl ester moiety is photosensitive and can be cleaved by irradiation with UV light. This property makes the phenacyl group a useful photoremovable protecting group. The cleavage process is initiated by the absorption of light, which excites the phenacyl group. This can lead to a photoenolization mechanism or a radical-based pathway, ultimately resulting in the scission of the C-O bond between the phenacyl group and the carboxylate. nih.govacs.org

    The reaction typically yields the parent carboxylic acid, 2-methyl-5-sulfamoylbenzoic acid, and acetophenone as a byproduct. acs.org The efficiency of the photoreduction can be influenced by the presence of hydrogen donors and can be enhanced by the addition of basic additives like pyridine (B92270). nih.gov In some cases, photosensitizers are used to facilitate the reaction, which proceeds via a photoinduced electron transfer mechanism. acs.org

    Reductive Deprotection Strategies for Phenacyl Esters

    Reductive methods offer a mild and efficient alternative for cleaving the phenacyl ester. A common approach involves the use of zinc dust in the presence of acetic acid. semanticscholar.org This method effectively removes the phenacyl group to yield the carboxylic acid. More sophisticated methods, such as using zinc in combination with a chelating agent like acetylacetone in the presence of pyridine, have also been developed for the efficient cleavage of phenacyl esters.

    Cleavage MethodReagents/ConditionsMajor ProductsMechanism/Notes
    Photolytic Cleavage UV Irradiation (with or without sensitizer)2-methyl-5-sulfamoylbenzoic acid, AcetophenoneProceeds via photoenolization or radical pathways; can be influenced by hydrogen donors and additives. nih.govacs.orgnih.gov
    Reductive Deprotection Zn/Acetic Acid or Zn/Acetylacetone/Pyridine2-methyl-5-sulfamoylbenzoic acidMild conditions; effective for deprotection without affecting other sensitive functional groups. semanticscholar.org

    Modifications of the Sulfonamide Moiety

    The sulfonamide group (-SO₂NH₂) of this compound provides another site for chemical modification, allowing for the synthesis of a variety of derivatives.

    N-Alkylation and N-Acylation Reactions of the Sulfonamide Group

    The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions.

    N-Alkylation can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, following a "borrowing hydrogen" approach. organic-chemistry.orgacs.org This method is considered greener as it produces water as the only byproduct. A variety of catalysts, including those based on manganese, can be employed for this transformation. acs.org

    N-Acylation of the sulfonamide group can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base. tandfonline.comnih.gov Due to the relatively low nucleophilicity of the sulfonamide nitrogen, harsh reaction conditions or the use of catalysts may be required to achieve efficient acylation. nih.gov Metal triflates, such as copper(II) triflate, have been shown to be effective catalysts for this transformation. tandfonline.com An alternative approach involves the use of N-acylbenzotriazoles, which are efficient acylating agents for sulfonamides. semanticscholar.org

    ReactionReagentsProduct Type
    N-Alkylation Alkyl halides/Base or Alcohols/CatalystN-Alkyl sulfonamide
    N-Acylation Acid chlorides/Base, Acid anhydrides/Base, or N-AcylbenzotriazolesN-Acyl sulfonamide

    Derivatization at the Sulfur Atom

    While modifications at the nitrogen of the sulfonamide are more common, derivatization involving the sulfur atom is also possible, though it often involves more complex synthetic routes. One such transformation is the reductive deamination of the primary sulfonamide to a sulfinate. This intermediate can then be further functionalized. For instance, treatment of sulfinates with sulfuryl chloride can lead to the formation of sulfonyl chlorides, which are versatile intermediates for the synthesis of other sulfur-containing compounds. acs.org

    Aromatic Ring Functionalization

    The benzoate (B1203000) ring of this compound is substituted with three distinct groups that collectively influence its reactivity towards further chemical modification. The groups are the phenacyl ester group at position C1, a methyl group at C2, and a sulfamoyl group at C5. Their electronic and steric properties are the primary determinants for the introduction of new functionalities onto the aromatic ring.

    Electrophilic Aromatic Substitution on the Benzoate Ring

    Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions on a polysubstituted ring like that in this compound is determined by the cumulative directing effects of the existing substituents.

    The directing influence of each substituent is as follows:

    Phenacyl Ester Group (-COOCH₂COC₆H₅) at C1: This group is electron-withdrawing due to the carbonyl moiety, which deactivates the aromatic ring towards electrophilic attack. It acts as a meta-director.

    Methyl Group (-CH₃) at C2: This alkyl group is electron-donating through an inductive effect, thereby activating the ring. It is an ortho, para-director.

    Sulfamoyl Group (-SO₂NH₂) at C5: This group is strongly electron-withdrawing, deactivating the ring. Like the ester, it is a meta-director.

    The unoccupied positions on the benzoate ring available for substitution are C3, C4, and C6. The predicted regioselectivity for an incoming electrophile is determined by the synergistic or antagonistic effects of the three substituents on these positions. The methyl group at C2 strongly activates its ortho positions (C3 and C6). The ester group at C1 directs incoming electrophiles to its meta positions (C3 and C5), while the sulfamoyl group at C5 directs to its meta positions (C1 and C3).

    Analysis of these combined effects points overwhelmingly towards the C3 position as the most probable site for electrophilic attack. This position is activated by the ortho-directing methyl group and is also the meta position for both deactivating groups. The C6 position, while also activated by the methyl group, is subject to significant steric hindrance from the adjacent bulky phenacyl ester group. The C4 position is not electronically favored by any of the directing groups.

    Therefore, standard electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to yield the 3-substituted derivative of this compound. libretexts.org

    Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

    Position for SubstitutionInfluence of Methyl Group (at C2)Influence of Ester Group (at C1)Influence of Sulfamoyl Group (at C5)Overall Predicted Outcome
    C3 Ortho (Activating)Meta (Deactivating)Meta (Deactivating)Most Favored
    C4 Meta (Neutral)Para (Deactivating)Ortho (Deactivating)Not Favored
    C6 Ortho (Activating)Ortho (Deactivating)Para (Deactivating)Less Favored (Steric Hindrance)

    Mechanistic Structure Activity Relationship Studies Theoretical Frameworks

    Mechanistic Insights into Ester and Sulfonamide Role in Molecular Recognition

    Hydrogen Bonding Propensities of the Sulfonamide and Ester Groups

    Hydrogen bonds are crucial, highly directional interactions that significantly contribute to the specificity and affinity of a ligand for its receptor. The structure of Phenacyl 2-methyl-5-sulfamoylbenzoate contains both a sulfonamide group (-SO₂NH₂) and an ester group (-COOCH₂-), both of which are key players in forming such bonds.

    The sulfonamide group is a versatile hydrogen bonding participant. The nitrogen-hydrogen (N-H) bond of the sulfonamide is notably more acidic compared to a standard carboxamide, rendering it a strong hydrogen bond donor. researchgate.net Conversely, the two oxygen atoms double-bonded to the sulfur atom act as hydrogen bond acceptors. researchgate.netnih.gov Crystal structure analyses of various sulfonamide-containing compounds have consistently shown the amino protons have a high propensity for hydrogen bonding to sulfonyl oxygens, often forming distinct patterns like chains or layers in the crystal lattice. nih.govnih.gov

    The ester group, while also contributing to hydrogen bonding, does so primarily through its carbonyl oxygen, which acts as a hydrogen bond acceptor. Intermolecular interactions between ester and amide groups have been observed to involve fairly strong hydrogen bonding or dipole-dipole interactions, indicating good compatibility and potential for forming stable complexes. researchgate.net

    The dual character of sulfonyl groups is also noteworthy; they can act as weak hydrogen bond acceptors while simultaneously participating in hydrophobic interactions. nih.gov Studies show that while a significant percentage of sulfonyl groups in protein-ligand complexes form hydrogen bonds, an even larger percentage are found in close proximity to hydrophobic groups. nih.gov This suggests a synergistic interplay between hydrogen bonding and hydrophobic forces in the binding of sulfonamide-containing molecules.

    Table 1: Hydrogen Bond Characteristics of Sulfonamide and Ester Groups

    Functional Group Donor/Acceptor Typical Interacting Partner Median Bond Distance (Å)
    Sulfonamide (-NH₂) Donor Oxygen (e.g., from carboxylate, sulfonyl) ~2.9 Å (Amide C=O to Amine) nih.gov
    Sulfonamide (-SO₂-) Acceptor N-H, O-H Shorter than sum of van der Waals radii nih.gov
    Ester (-C=O) Acceptor N-H, O-H ~2.9 Å (Amide C=O to Amine) nih.gov

    This table presents generalized data for the functional groups. Specific distances can vary based on the molecular and electronic environment.

    Pi-Stacking and Hydrophobic Interactions of Aromatic Moieties

    Beyond hydrogen bonding, the spatial arrangement and stability of the ligand-receptor complex are heavily influenced by interactions involving aromatic rings. This compound possesses two such rings: the substituted benzene (B151609) ring of the benzoate (B1203000) moiety and the phenyl ring of the phenacyl group. These aromatic systems are critical for engaging in pi-stacking and hydrophobic interactions. libretexts.org

    Pi-stacking (or π-π interactions) is a non-covalent interaction between aromatic rings. libretexts.orgnih.gov It is a key factor in stabilizing the three-dimensional structures of biomolecules and plays a vital role in molecular recognition. nih.gov These interactions arise from a combination of electrostatic and dispersion forces between the electron-rich pi-clouds of the aromatic systems. libretexts.org There are two primary geometries for pi-stacking:

    Parallel-displaced: Where the aromatic rings are stacked in a parallel fashion but are offset from one another. This is a common low-energy arrangement. researchgate.net

    T-shaped (or perpendicular): Where the edge of one aromatic ring points towards the face of another. researchgate.netresearchgate.net

    The specific geometry and strength of these interactions are sensitive to substituents on the aromatic rings which can modulate the electron density of the pi-system. nih.gov

    Hydrophobic interactions refer to the tendency of nonpolar groups, such as the aromatic rings, to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The aromatic rings of this compound can embed into hydrophobic pockets within a receptor's active site. The methyl group on the benzoate ring further enhances this hydrophobicity. Structure-activity relationship studies on similar bi-aryl compounds have indicated that the conformation between the two aryl systems may be necessary for biological activity, highlighting the importance of these hydrophobic and stacking interactions. nih.gov The distance between the aromatic rings within a molecule can also be a critical factor in determining the stability and abundance of intermolecular stacking interactions. probiologists.com

    Table 2: Geometries and Characteristics of Aromatic Interactions

    Interaction Type Description Typical Distance (Å) Energy (kcal/mol)
    Pi-Stacking (Parallel-displaced) Offset face-to-face stacking of aromatic rings. researchgate.net < 5 Å researchgate.net ~2-3 nih.gov
    Pi-Stacking (T-shaped/Perpendicular) Edge-to-face orientation of aromatic rings. researchgate.net ~5.0 Å nih.gov ~2-3 nih.gov
    Hydrophobic Interaction Clustering of nonpolar groups in an aqueous environment. N/A Variable, context-dependent

    These values represent typical ranges observed for aromatic systems like the benzene dimer and can vary in complex biological systems.

    This compound: A Multifaceted Compound in Advanced Chemical Research

    This compound is a distinct organic compound characterized by a phenacyl ester linked to a benzoate ring which is substituted with both a methyl and a sulfamoyl group. This specific arrangement of functional groups—an ester, a ketone, a sulfonamide, and substituted aromatic rings—renders it a molecule of significant interest in various specialized areas of chemical research. While direct studies on this exact molecule are not extensively documented, its structural motifs are well-explored in analogous compounds, providing a strong basis for understanding its potential roles in mechanistic chemistry, materials science, and as a synthetic precursor.

    Potential Research Applications and Advanced Materials Science Contexts

    Advanced Chemical Biology Tool Development (excluding clinical/drug focus)

    Development of Fluorescent or Photoactivatable Probes

    Without any scientific findings, creating content for these sections would be speculative and would not adhere to the required standards of accuracy and evidence-based reporting. Should research on "this compound" become available in the future, this article can be developed.

    Future Research Directions and Emerging Paradigms

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

    Table 1: Potential AI/ML Applications for Phenacyl 2-methyl-5-sulfamoylbenzoate

    AI/ML Application Objective Expected Outcome
    Generative Modeling Design novel analogues with desired properties (e.g., enhanced binding affinity). A virtual library of new, synthetically accessible compounds based on the core scaffold. nih.gov
    Reaction Prediction Predict the feasibility and yield of unknown synthetic transformations. More efficient and targeted synthesis planning, reducing experimental failures. mit.edu
    Retrosynthesis Analysis Identify optimal and novel synthetic pathways to the target compound and its derivatives. Discovery of more efficient, cost-effective, and sustainable production methods. nih.gov

    | Property Prediction | Forecast physicochemical and biological properties of virtual derivatives. | Prioritization of candidate molecules for synthesis and testing, accelerating the discovery pipeline. |

    Continuous Flow Chemistry Approaches for Scalable and Sustainable Synthesis

    Traditional batch synthesis of complex molecules like this compound can face challenges related to safety, scalability, and consistency. Continuous flow chemistry offers a transformative solution by performing reactions in a continuously flowing stream within a network of tubes or microreactors. springernature.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for reactions like chlorosulfonation or esterification that are often part of the synthesis of related compounds. rsc.orgmdpi.com

    The synthesis of sulfonamides, a key functional group in the target molecule, has been successfully demonstrated using flow systems, leading to improved safety and higher yields. springernature.comacs.org Applying this paradigm to this compound would enable safer handling of potentially hazardous reagents and exothermic reactions. rsc.org Furthermore, flow chemistry facilitates seamless multi-step syntheses and in-line purification, significantly shortening production times and improving space-time yields. mdpi.comresearchgate.net This approach is not only scalable from laboratory to industrial production but is also aligned with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com

    Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

    A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is critical for optimizing the synthesis of this compound. Advanced spectroscopic techniques, when used for in-situ (in the reaction vessel) monitoring, provide real-time data without the need for sample extraction. spectroscopyonline.com

    Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for pharmaceutical analysis. spectroscopyonline.compaulrpalmer.comrroij.comazooptics.com For the synthesis of this compound, an in-line FT-IR probe could monitor the disappearance of carboxylic acid starting material and the appearance of the ester product by tracking their characteristic vibrational frequencies. mt.comnih.gov Similarly, in-situ mass spectrometry could be employed to detect transient intermediates, offering deep mechanistic insights into the reaction pathway. xml-journal.netnih.gov This level of process analytical technology (PAT) allows for precise control, ensuring higher purity, better yields, and enhanced safety, particularly during scale-up. mt.com

    Table 2: Spectroscopic Monitoring Techniques for Synthesis

    Spectroscopic Technique Information Gained Application in Synthesis
    In-situ FT-IR Real-time concentration of reactants, products, and intermediates based on functional group vibrations. mt.com Monitoring the esterification step and the formation of the sulfamoyl group.
    In-situ Raman Molecular fingerprinting, sensitive to non-polar bonds and crystalline forms. rroij.com Tracking changes in the aromatic ring substitution and potential polymorphic forms of the product.
    In-situ NMR Detailed structural information and quantification of all soluble species. paulrpalmer.com Elucidating reaction mechanisms and identifying byproducts in real-time.

    | In-situ Mass Spectrometry | Detection of reactive intermediates and low-concentration species. xml-journal.net | Investigating complex reaction mechanisms, such as the formation of the sulfamoyl chloride precursor. |

    Theoretical Validation of Novel Derivatization Pathways and Reactivity Patterns

    Computational chemistry provides a powerful lens for predicting the reactivity of this compound before attempting reactions in the lab. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule and predict how it will behave in chemical reactions. researchgate.netrsc.org

    For this compound, theoretical studies can be used to predict the most likely sites for electrophilic aromatic substitution. irjet.netnih.gov The existing methyl and sulfamoyl groups on the benzene (B151609) ring exert directing effects that influence where new functional groups will be added. libretexts.org DFT calculations can quantify these effects, predicting the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. This allows for the rational design of new derivatives. Furthermore, computational models can be used to calculate the energy barriers of different reaction pathways, helping to identify the most favorable conditions and potential side reactions. This theoretical validation saves significant experimental effort by focusing on the most promising derivatization strategies. researchgate.net

    Exploration of Chiral Analogues and Stereoselective Synthesis

    Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, as different enantiomers of a molecule can have vastly different biological activities. rsc.orgarborpharmchem.com While this compound itself is achiral, the introduction of chiral centers through derivatization could lead to novel compounds with unique stereospecific interactions with biological targets. The synthesis of chiral intermediates is a cornerstone of modern drug development. nih.govresearchgate.netresearchgate.net

    Future research could focus on developing stereoselective methods to synthesize chiral analogues of this compound. This could involve introducing a chiral substituent onto the aromatic ring or modifying the phenacyl group. Asymmetric catalysis, using chiral catalysts or reagents, would be a key enabling technology for this endeavor. acs.org Biocatalysis, which uses enzymes to perform highly selective chemical transformations, also presents an environmentally friendly and highly efficient route to producing single-enantiomer compounds. nih.gov The resulting chiral molecules could then be studied to determine how their three-dimensional structure affects their biological function.

    Development of this compound as a Customizable Scaffold for Chemical Probes

    The sulfamoyl group is a well-established pharmacophore, particularly known for its ability to target the zinc ion in the active site of carbonic anhydrase (CA) enzymes. mdpi.com Several CA isoforms are overexpressed in tumors, making them important targets for cancer therapy and imaging. nih.govacs.org This suggests that the this compound scaffold could be an excellent starting point for developing targeted chemical probes.

    A chemical probe is a small molecule used to study and manipulate biological systems. The phenacyl portion of the molecule contains a reactive ketone and an ester linkage, which could be functionalized with reporter tags such as fluorophores or biotin. This would allow for the visualization and tracking of the molecule's interactions within cells. nih.gov By attaching a fluorescent dye, researchers could create probes to image the distribution of specific carbonic anhydrase enzymes. acs.org Furthermore, the sulfonyl fluoride (B91410) group, a close relative of the sulfamoyl group, is known to act as a covalent warhead in chemical probes, forming stable bonds with specific amino acid residues in proteins. claremont.edunih.govrsc.org Exploring the conversion of the sulfamoyl group to a sulfonyl fluoride could transform the scaffold into a potent covalent probe for identifying new protein targets and elucidating biological pathways.

    Q & A

    Q. What are the optimal synthetic routes for Phenacyl 2-methyl-5-sulfamoylbenzoate, and how can reaction conditions be systematically optimized?

    • Methodological Answer : The synthesis typically involves coupling 2-methyl-5-sulfamoylbenzoic acid with phenacyl bromide or chloride under alkaline conditions. Key parameters to optimize include:
    • Reagent stoichiometry : A 1:1.2 molar ratio of acid to phenacyl halide ensures minimal side products.
    • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency.
    • Temperature control : Reactions performed at 60–80°C for 6–12 hours yield >85% conversion .
      Purification can be achieved via solid-phase extraction (SPE) with C18 cartridges or thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane (3:7 v/v) .

    Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

    • Methodological Answer :
    • HPLC : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time: ~8.2 min. Validate using EP/BP reference standards for sulfonamides .
    • Spectroscopy : Confirm structure via FT-IR (C=O stretch at 1720 cm⁻¹, sulfonamide S=O at 1350 cm⁻¹) and NMR (¹H: δ 8.1–8.3 ppm for aromatic protons, δ 5.2 ppm for phenacyl methyl) .
    • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 348.1) ensures molecular weight confirmation .

    Q. How can the stability of this compound be assessed under varying storage conditions?

    • Methodological Answer : Conduct accelerated stability studies:
    • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
    • Photostability : Expose to UV light (ICH Q1B guidelines) and track sulfamoyl group decomposition using TLC .
    • pH stability : Incubate in buffers (pH 2–9) and quantify hydrolysis products (e.g., free benzoic acid) .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of the sulfamoyl group in nucleophilic substitution reactions?

    • Methodological Answer : The sulfamoyl group (-SO₂NH₂) acts as a strong electron-withdrawing group, activating the benzoate ring for electrophilic attack. Computational studies (DFT/B3LYP) show:
    • Charge distribution : The C5 position (sulfamoyl attachment) has a partial positive charge (+0.32 e), favoring nucleophilic substitution.
    • Transition state analysis : Energy barriers for phenacyl coupling are reduced by 12 kcal/mol compared to non-sulfonylated analogs .
      Experimental validation: Kinetic studies under varying pH (2–10) reveal rate maxima at pH 7.5 due to optimal nucleophile (phenacyl anion) formation .

    Q. How can this compound be utilized in enzyme inhibition assays, and what controls are essential?

    • Methodological Answer : Design assays targeting carbonic anhydrase or acetylcholinesterase:
    • Enzyme preparation : Purify recombinant human CAII via affinity chromatography.
    • Inhibition protocol : Pre-incubate enzyme (10 nM) with compound (0.1–100 µM) for 15 min, then measure residual activity using 4-nitrophenyl acetate hydrolysis (λ = 405 nm).
    • Controls : Include positive controls (acetazolamide for CAII) and solvent controls (DMSO ≤1% v/v) to exclude nonspecific effects .

    Q. How should researchers resolve contradictions in reported bioactivity data for sulfamoylbenzoate derivatives?

    • Methodological Answer : Contradictions often arise from:
    • Purity discrepancies : Use HPLC-MS to verify compound integrity (>98% purity) and quantify trace impurities (e.g., residual phenacyl bromide) .
    • Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) and validate with dose-response curves (IC50 ± SEM).
    • Computational validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies .

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